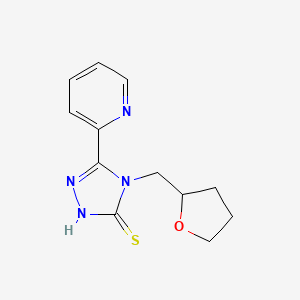![molecular formula C16H15ClF2N2O2 B4631149 (2-CHLORO-4,5-DIFLUOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B4631149.png)
(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE
Übersicht
Beschreibung
(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is a useful research compound. Its molecular formula is C16H15ClF2N2O2 and its molecular weight is 340.75 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-furylmethyl)piperazine is 340.0790117 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Insights and Derivative Analysis
The research landscape around arylpiperazine derivatives, such as 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-furylmethyl)piperazine, underscores their clinical utility primarily in the realms of depression, psychosis, and anxiety treatment. These derivatives, exemplified by buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone, undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites, known for their serotonin receptor-related effects, highlight the intricate metabolic pathways and the potential pharmacological diversity offered by compounds within this class. Such insights are crucial for understanding both the therapeutic potential and the pharmacokinetic behaviors of these compounds (S. Caccia, 2007).
Piperazine Derivatives and Therapeutic Applications
The therapeutic versatility of piperazine derivatives, underscored by their incorporation into a multitude of drugs across various therapeutic domains—antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents—demonstrates their critical role in drug development. The ability of slight modifications to the piperazine nucleus to significantly alter the medicinal potential of the resultant molecules is a testament to the structural and functional plasticity of this scaffold, offering a broad spectrum for pharmaceutical innovation (A. Rathi et al., 2016).
Anti-Mycobacterial Activity
The incorporation of piperazine as a vital building block in anti-mycobacterial compounds, particularly against Mycobacterium tuberculosis (MTB), including strains resistant to conventional drugs (MDR and XDR), underscores its potential in addressing global health challenges like tuberculosis. This review offers a comprehensive overview of the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing a rich resource for medicinal chemists aiming to develop safer, selective, and cost-effective anti-mycobacterial agents (P. Girase et al., 2020).
Eigenschaften
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O2/c17-13-9-15(19)14(18)8-12(13)16(22)21-5-3-20(4-6-21)10-11-2-1-7-23-11/h1-2,7-9H,3-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGSAHXFXUTZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC(=C(C=C3Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 6-cyclopropyl-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4631077.png)

![N~2~-(2,5-dimethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4631084.png)
methanone](/img/structure/B4631088.png)
![2-phenyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B4631094.png)
![N-[3-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide](/img/structure/B4631100.png)

![1-(2-furoyl)-4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}piperazine](/img/structure/B4631116.png)

![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4631122.png)
![ethyl 4-cyano-5-({[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}amino)-2-methyl-3-furoate](/img/structure/B4631140.png)
![methyl 5-(aminocarbonyl)-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4631141.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4631157.png)
![N-[3-(acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4631169.png)
